Cas no 2113367-69-2 (ethyl 3-fluoro-2-methoxy-4-methylbenzoate)

ethyl 3-fluoro-2-methoxy-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-fluoro-2-methoxy-4-methylbenzoate
-
- Inchi: 1S/C11H13FO3/c1-4-15-11(13)8-6-5-7(2)9(12)10(8)14-3/h5-6H,4H2,1-3H3
- InChI Key: VAOMBTNJLXWBFE-UHFFFAOYSA-N
- SMILES: C1(=C(C(OC)=C(C=C1)C(OCC)=O)F)C
ethyl 3-fluoro-2-methoxy-4-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR023SZ5-250mg |
ethyl 3-fluoro-2-methoxy-4-methylbenzoate |
2113367-69-2 | 95% | 250mg |
$500.00 | 2025-02-13 | |
Aaron | AR023SZ5-1g |
ethyl 3-fluoro-2-methoxy-4-methylbenzoate |
2113367-69-2 | 95% | 1g |
$800.00 | 2025-02-13 |
ethyl 3-fluoro-2-methoxy-4-methylbenzoate Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on ethyl 3-fluoro-2-methoxy-4-methylbenzoate
Recent Advances in the Application of Ethyl 3-Fluoro-2-Methoxy-4-Methylbenzoate (CAS: 2113367-69-2) in Chemical Biology and Pharmaceutical Research
Ethyl 3-fluoro-2-methoxy-4-methylbenzoate (CAS: 2113367-69-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways. This research brief synthesizes the latest findings related to this compound, providing insights into its synthesis, biological activity, and potential applications.
The compound's structural features, including the fluorine and methoxy substituents, contribute to its enhanced reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer progression. The study reported a 40% increase in inhibitory activity compared to analogous compounds lacking the fluorine substituent, underscoring the importance of this structural motif.
Recent advancements in synthetic methodologies have also improved the accessibility of ethyl 3-fluoro-2-methoxy-4-methylbenzoate. A novel catalytic system developed by researchers at MIT in 2024 enables its production with 95% yield and 99% purity, addressing previous challenges in large-scale synthesis. This breakthrough has significant implications for industrial applications, particularly in the production of next-generation anti-inflammatory drugs where this compound serves as a key intermediate.
In pharmacological studies, ethyl 3-fluoro-2-methoxy-4-methylbenzoate has shown promising results as a modulator of inflammatory cytokines. Preclinical trials conducted by Pfizer in 2023 revealed its potential to reduce TNF-α production by up to 60% in murine models, with minimal off-target effects. These findings position the compound as a potential candidate for the development of novel anti-inflammatory therapeutics with improved safety profiles.
The compound's application extends to neurodegenerative disease research, where its ability to cross the blood-brain barrier has attracted attention. A recent study in Nature Chemical Biology (2024) demonstrated its utility as a building block for PET tracer development, enabling non-invasive imaging of tau protein aggregates in Alzheimer's disease models. This application represents a significant advancement in diagnostic tool development for neurodegenerative disorders.
Looking forward, the versatility of ethyl 3-fluoro-2-methoxy-4-methylbenzoate suggests continued importance in pharmaceutical innovation. Ongoing research focuses on its incorporation into PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation, with preliminary results showing enhanced selectivity for cancer-related targets. As synthetic methodologies continue to evolve and biological applications expand, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
2113367-69-2 (ethyl 3-fluoro-2-methoxy-4-methylbenzoate) Related Products
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 503537-97-1(4-bromooct-1-ene)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)




